4-Methyl-5-phenyl-1,3-thiazol-2-amine
Overview
Description
4-Methyl-5-phenyl-1,3-thiazol-2-amine: is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s structure consists of a thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position, along with an amine group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-5-phenyl-1,3-thiazol-2-amine is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for cell growth and proliferation.
Mode of Action
This compound interacts with its target enzyme, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of the enzyme’s activity . This inhibition disrupts the methionine salvage pathway, affecting the growth and proliferation of cells.
Biochemical Pathways
The compound affects the methionine salvage pathway , a biochemical pathway that recycles methionine from 5’-methylthioadenosine, the by-product of polyamine biosynthesis . The disruption of this pathway due to the inhibition of S-methyl-5-thioadenosine phosphorylase can lead to the accumulation of toxic by-products and the deprivation of essential metabolites, affecting various downstream cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell growth and proliferation due to the inhibition of the methionine salvage pathway . This can lead to cell death, particularly in cells that heavily rely on this pathway, such as rapidly proliferating cells.
Biochemical Analysis
Biochemical Properties
4-Methyl-5-phenyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including S-methyl-5-thioadenosine phosphorylase, which is involved in the metabolism of sulfur-containing compounds . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antileishmanial activity by targeting the promastigote forms of Leishmania amazonensis . Additionally, it affects the viability of certain cell lines, such as L929 and THP-1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of specific enzymes, such as S-methyl-5-thioadenosine phosphorylase, leading to the disruption of metabolic pathways . This inhibition can result in changes in gene expression and cellular function, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antileishmanial activity, without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as S-methyl-5-thioadenosine phosphorylase, affecting the metabolic flux and levels of metabolites . These interactions can lead to alterations in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and contribute to its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Alternative Synthesis: Another method involves the reaction of 2-chloroacetophenone with thiourea under acidic conditions, followed by cyclization to yield the desired compound.
Industrial Production Methods: Industrial production typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiazolidine derivative.
Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex thiazole derivatives.
Catalysis: Employed in catalytic processes due to its ability to stabilize transition states.
Biology:
Antimicrobial Agent: Exhibits antibacterial and antifungal properties, making it useful in developing new antimicrobial agents.
Antioxidant: Some derivatives show significant antioxidant activity, which can be explored for therapeutic applications.
Medicine:
Anti-inflammatory: Potential use in developing anti-inflammatory drugs.
Anticancer: Research indicates that certain derivatives may have anticancer properties, making it a candidate for cancer drug development.
Industry:
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: Potential use in developing agrochemicals such as pesticides and herbicides.
Comparison with Similar Compounds
4-Methyl-1,3-thiazol-2-amine: Lacks the phenyl group at the 5-position, resulting in different biological activities.
5-Phenyl-1,3-thiazol-2-amine: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
2-Amino-4-methyl-5-phenylthiazole: A positional isomer with different properties due to the location of the amine group.
Uniqueness: 4-Methyl-5-phenyl-1,3-thiazol-2-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of a methyl group, phenyl group, and amine group on the thiazole ring makes it a versatile compound with a wide range of applications in various fields.
Properties
IUPAC Name |
4-methyl-5-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTQXTKOICQHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288173 | |
Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28241-62-5 | |
Record name | 28241-62-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54437 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-5-phenyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-5-phenyl-thiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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